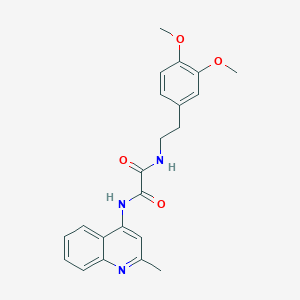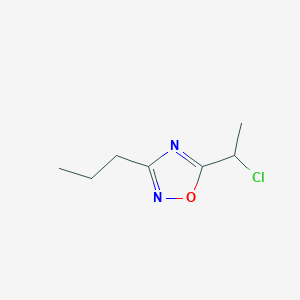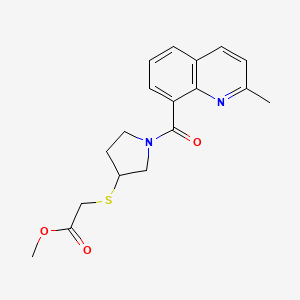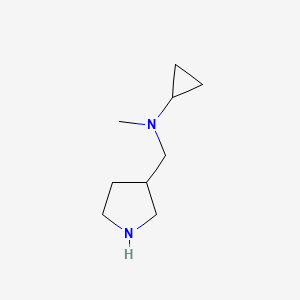
N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide often involves multi-step organic reactions that can include condensation, cyclization, and functional group transformations. A representative synthesis approach involves the one-pot condensation of readily available oxalamides with various aromatic amines, providing a method to synthesize structurally diverse products in an atom-economic process (Mamedov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically characterized using techniques such as X-ray diffraction analysis. This allows for the determination of crystal systems, space groups, cell parameters, and the arrangement of molecules in the solid state, providing insights into the intermolecular interactions such as hydrogen bonds that can influence the compound's stability and reactivity (Hirano et al., 2004).
Chemical Reactions and Properties
Compounds like this compound can undergo various chemical reactions, including halogenation, amination, and hydrolysis, leading to a wide range of derivatives with potentially different physical and chemical properties. The reactivity can be influenced by the presence of functional groups such as oxalamide and substituted quinoline, which can participate in reactions with nucleophiles and electrophiles, respectively (Bai et al., 2012).
Scientific Research Applications
Orexin Receptor Antagonists and Sleep Modulation
Research on orexin receptors, which play a critical role in wakefulness and sleep regulation, involves compounds structurally related to the query compound. For example, the blockade of orexin-1 receptors with selective antagonists has been studied for its effects on sleep promotion, indicating the potential application of similar compounds in sleep disorders (Dugovic et al., 2009).
Antitumor Activity of Quinazolinone Analogues
Studies on quinazolinone derivatives, which share a structural motif with the query compound, have demonstrated significant antitumor activity. These compounds were synthesized and evaluated for their in vitro antitumor activity, highlighting the potential of such molecules in cancer therapy (Al-Suwaidan et al., 2016).
Synthesis and Pharmacological Screening of α-Aminophosphonate Derivatives
The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which is related to the query compound, has shown moderate to high levels of antitumor activities against various cancer cell lines. This research underscores the synthetic and application potential of compounds within this chemical space for anticancer therapy (Fang et al., 2016).
Novel Synthetic Approaches and Chemical Transformations
Research into the synthesis of novel derivatives, such as 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, demonstrates the interest in exploring new chemical transformations and synthetic methodologies for compounds with structural similarities to the query compound. Such research provides insights into the versatility of these chemical frameworks for generating diverse and potentially bioactive molecules (Aghekyan et al., 2009).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-12-18(16-6-4-5-7-17(16)24-14)25-22(27)21(26)23-11-10-15-8-9-19(28-2)20(13-15)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOUWCAKYATZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)


![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)
![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)
![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)